molecular formula C7H5NO2S B13177341 Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

Cat. No.: B13177341
M. Wt: 167.19 g/mol
InChI Key: RGVBLZOUDZKUAH-UHFFFAOYSA-N
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Description

Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is a heterocyclic ester featuring a propargyl group (prop-2-ynoate) and a 1,2-thiazole ring substituted at the 5-position. The 1,2-thiazole ring comprises sulfur and nitrogen atoms at positions 1 and 2, respectively, imparting distinct electronic and steric properties. This compound is of interest in medicinal chemistry due to the thiazole ring’s prevalence in bioactive molecules and the propargyl group’s utility in click chemistry and targeted drug design .

Properties

Molecular Formula

C7H5NO2S

Molecular Weight

167.19 g/mol

IUPAC Name

methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate

InChI

InChI=1S/C7H5NO2S/c1-10-7(9)3-2-6-4-5-8-11-6/h4-5H,1H3

InChI Key

RGVBLZOUDZKUAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC=NS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate typically involves the reaction of thiazole derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield thiazole oxides, while reduction can produce thiazole alcohols .

Scientific Research Applications

Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with DNA and disrupting cellular processes .

Comparison with Similar Compounds

Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate

  • Structural Difference : The sulfur and nitrogen positions in the thiazole ring differ (1,3-thiazole vs. 1,2-thiazole). In 1,3-thiazole, sulfur is at position 1 and nitrogen at position 3, altering electronic density and regioselectivity in reactions.
  • Synthetic Routes: Both compounds likely employ alkyne coupling strategies, as seen in the synthesis of methyl 3-[(bicyclic core)yl]prop-2-ynoate derivatives under inert atmospheres using n-butyllithium and methyl propiolate .
  • Reactivity : The 1,2-thiazole’s electron-deficient 5-position may enhance electrophilic substitution compared to 1,3-thiazole derivatives.

Ethyl 3-(2-Chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate

  • Substituent Effects : The 2-chloro-6-fluorophenyl group increases steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility compared to the simpler thiazole-propargyl ester .

3-{[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methyl]amino}propan-1-one Hydrochloride

  • Bioactivity : Such modifications are common in antimicrobial and anticancer agents, where halogenation augments binding affinity .

Thiazol-5-ylmethyl Carbamate Derivatives

  • Pharmacological Relevance: Compounds like thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]carbamate highlight the thiazole ring’s role as a pharmacophore in protease inhibitors. The propargyl ester in the target compound offers a reactive handle for prodrug strategies, unlike these carbamates .

Key Comparative Data

Compound Heterocycle Key Substituents Molecular Weight (g/mol) Notable Reactivity
Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate 1,2-thiazole Propargyl ester ~195–200 (estimated) Alkyne coupling, electrophilic substitution
Methyl 3-(1,3-thiazol-5-yl)prop-2-ynoate 1,3-thiazole Propargyl ester ~195–200 (estimated) Reduced regioselectivity in reactions
Ethyl 3-(2-chloro-6-fluorophenyl)-2-(5-isoxazolyl)propanoate Isoxazole Chloro, fluoro, phenyl 297.71 Electrophilic aromatic substitution
3-{[(4-Chloro-3-methoxy-1,2-thiazol-5-yl)methyl]amino}propan-1-one HCl 1,2-thiazole Chloro, methoxy, amine 340.27 Enhanced metabolic stability

Biological Activity

Methyl 3-(1,2-thiazol-5-yl)prop-2-ynoate is a thiazole derivative known for its diverse biological activities. This compound features both a thiazole ring and an alkyne functional group, which contribute to its unique chemical properties and biological effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7_{7}H6_{6}N2_{2}O2_{2}S, with a molecular weight of approximately 166.19 g/mol. The presence of the thiazole ring enhances its reactivity and interaction with biological targets, making it a subject of interest in medicinal chemistry.

Thiazole derivatives exhibit various mechanisms of action depending on their structural modifications. This compound interacts with several biological targets, influencing enzymatic pathways and cellular functions:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to antimicrobial effects.
  • Antimicrobial Activity : It exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria by disrupting bacterial cell wall synthesis and protein production.
  • Anticancer Potential : Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antimicrobial Effective against various bacteria (e.g., MRSA, E. coli) and fungi.
Antiviral Potential activity against certain viral infections through inhibition of viral replication.
Anticancer Induces apoptosis in cancer cells; affects cell cycle regulation.
Anti-inflammatory Reduces inflammation markers in vitro and in vivo models.
Neuroprotective Protects neuronal cells from oxidative stress-induced damage.

Case Studies and Research Findings

  • Antimicrobial Studies : A study demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) as low as 15 μg/mL against MRSA strains, indicating strong antibacterial efficacy .
  • Anticancer Activity : In vitro studies showed that the compound could inhibit the growth of various cancer cell lines, including breast and colon cancer cells, with IC50_{50} values ranging from 10 to 20 μM . The mechanism involved the activation of caspase pathways leading to apoptosis.
  • Neuroprotective Effects : Research highlighted its ability to reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents, suggesting potential applications in neurodegenerative disease models .

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